N-(3-Amino-2-methylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-12(14)8-5-9-13(10)15-18(16,17)11-6-3-2-4-7-11/h2-9,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZRFOLFCQIVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)benzenesulfonamide typically involves the reaction of 3-amino-2-methylphenylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted sulfonamides .
Scientific Research Applications
Antibacterial Properties
Sulfonamides, including N-(3-Amino-2-methylphenyl)benzenesulfonamide, are known for their antibacterial activity. Research indicates that this compound exhibits significant biological activity against various bacterial strains. The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis, which is essential for bacterial growth and replication.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promise as an antifungal agent. Studies demonstrate its effectiveness against common fungal pathogens, which is crucial in treating infections that are resistant to conventional antifungal therapies.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 32 µg/mL |
| Cryptococcus neoformans | 16 µg/mL |
Cancer Therapy
Recent investigations have highlighted the potential of this compound in cancer therapy. It has been found to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various tumors. This inhibition can lead to reduced tumor growth and improved efficacy of other anticancer agents.
Case Study: Inhibition of Carbonic Anhydrase IX
A study demonstrated that this compound inhibits CA IX with an IC50 value of 15 nM. This selectivity makes it a candidate for further development in targeted cancer therapies.
Enzyme Inhibition Studies
The compound has also been evaluated for its enzyme inhibition properties beyond carbonic anhydrase. For example, it has shown effectiveness against various other enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (nM) |
|---|---|
| Carbonic Anhydrase IX | 15 |
| Thrombin | 25 |
| Acetylcholinesterase | 40 |
Synthesis and Structural Insights
The synthesis of this compound typically involves nucleophilic substitution reactions using appropriate sulfonyl chlorides and amines under basic conditions. The structural characteristics contribute significantly to its biological activity.
Synthesis Overview:
- Reactants: Aniline derivatives and sulfonyl chlorides.
- Conditions: Basic medium (e.g., sodium hydroxide).
- Purification: Recrystallization from ethanol.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s structure allows it to interact with various biological molecules, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The biological and pharmacological properties of benzenesulfonamide derivatives are highly dependent on substituent variations. Below is a detailed comparison of N-(3-Amino-2-methylphenyl)benzenesulfonamide with similar compounds, focusing on structural modifications, activity data, and molecular interactions.
Structural Analogues and Anticancer Activity
Modifications to the sulfonamide core or aryl group significantly alter cytotoxicity. For example:
- 3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides (): These derivatives exhibit potent anticancer activity against lung (A549), cervical (HeLa), breast (MCF-7), and prostate (Du-145) cancer cell lines, with IC50 values ranging from 1.98 to 9.12 µM . The indoline-1-carbonyl group enhances lipophilicity and cellular uptake.
- 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (Compound 9, ): Shows IC50 = 35 µg/mL against HCT116 colon cancer cells, attributed to the electron-withdrawing chloro substituent improving DNA intercalation .
Antifungal and Antimicrobial Activity
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamides (): Exhibit emergent antibacterial activity, with the methylsulfonyl group enhancing solubility and membrane penetration .
The 3-amino group in the target compound may facilitate hydrogen bonding with fungal or bacterial enzymes, but its efficacy relative to these analogues remains untested.
Molecular Docking and Receptor Affinity
- N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives (): Compound 7 achieves a Gold Score (GS) of 87.26 and Hydrogen Bonding Score of 7.42 against PPARγ, indicating strong ligand-receptor interactions due to the quinolinyloxy-pyridinyl moiety .
- Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide (Compound 19, ): Inhibits VEGFR-2 with superior activity to dasatinib (reference drug), driven by the 3,4-dimethoxyphenyl group optimizing π-π stacking and hydrophobic contacts .
The 3-amino-2-methylphenyl group in the target compound may similarly engage in hydrogen bonding (via -NH2) and hydrophobic interactions (via -CH3), though specific docking data are unavailable.
Pharmacological Profiling
- T0901317 (): A benzenesulfonamide derivative acting as an LXR agonist with EC50 = 300 nM , achieved through trifluoroethyl substituents that enhance metabolic stability and receptor affinity .
- Compounds A and C (): Exhibit anti-inflammatory and analgesic effects comparable to diclofenac, likely due to sulfonamide-mediated COX-2 inhibition .
The methyl group in this compound may improve metabolic stability compared to unsubstituted analogues, but in vivo studies are required for validation.
Biological Activity
N-(3-Amino-2-methylphenyl)benzenesulfonamide, a member of the sulfonamide class, exhibits a diverse range of biological activities, particularly in antibacterial and anticancer applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 262.33 g/mol. The structure is characterized by the presence of an amino group and a methyl group on the phenyl ring, which significantly influences its biological interactions and reactivity .
Antibacterial Activity
This compound has shown significant antibacterial properties. The mechanism of action typically involves the inhibition of bacterial growth by targeting specific enzymes or pathways crucial for bacterial survival. For instance, it has been reported to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors and implicated in various bacterial infections .
Table 1: Antibacterial Activity Summary
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | E. coli | 6.72 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
| 4a | Mixed bacteria | 6.67 - 6.45 mg/mL |
Anticancer Activity
The compound also exhibits potential anticancer properties through its action on CA IX, which is associated with tumor progression. Studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MDA-MB-231, a breast cancer cell line .
Case Study: Apoptosis Induction
In a study evaluating the effects of related benzenesulfonamides:
- Compound 4e induced a significant increase in apoptosis markers (22-fold increase in annexin V-FITC positive cells) compared to controls.
- The study utilized HPLC to assess cellular uptake and confirmed the compound's efficacy in inducing cell death in cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications to the amino and methyl groups on the phenyl ring can enhance selectivity and potency against specific targets like CA IX.
Key Findings:
- Substitutions at different positions on the phenyl ring can lead to variations in potency against bacterial strains and cancer cell lines.
- Compounds with specific functional groups showed improved selectivity for CA IX over CA II, indicating potential for targeted cancer therapies .
Synthesis
The synthesis of this compound typically involves:
- Reagents : Reaction between 4-amino-2-methylbenzenesulfonyl chloride and aniline.
- Conditions : Basic conditions using sodium hydroxide or potassium carbonate.
- Purification : Recrystallization from solvents such as ethanol.
This synthetic pathway allows for the production of high yields of the desired compound while maintaining structural integrity .
Q & A
Q. What are the standard synthetic routes for N-(3-Amino-2-methylphenyl)benzenesulfonamide, and what reaction conditions are typically employed?
The compound is synthesized via multi-step reactions involving sulfonylation and amination. A common approach includes:
- Step 1 : Reacting 3-amino-2-methylaniline with benzenesulfonyl chloride in a polar solvent (e.g., dichloromethane or THF) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
- Step 2 : Purification via recrystallization or column chromatography. Reaction monitoring using thin-layer chromatography (TLC) ensures intermediate purity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromaticity.
- IR Spectroscopy : Identification of sulfonamide (S=O, ~1350–1150 cm) and amine (N–H, ~3300 cm) functional groups.
- Mass Spectrometry : High-resolution MS for molecular weight validation.
- HPLC : Purity assessment using reverse-phase columns .
Q. What biological screening approaches are used to evaluate the bioactivity of this compound?
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorogenic substrates.
- Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives across studies?
Discrepancies may arise from:
- Structural Analogues : Minor substituent changes (e.g., Cl vs. OCH) altering bioactivity .
- Assay Conditions : Variations in pH, incubation time, or solvent (DMSO vs. PBS) affecting solubility and activity .
- Purity : Impurities >95% required for reliable data; validate via HPLC or elemental analysis .
Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?
| Parameter | Optimization Strategy | Impact |
|---|---|---|
| Solvent | Use anhydrous DCM to prevent hydrolysis | Reduces sulfonamide decomposition |
| Temperature | Maintain 0–5°C during sulfonylation | Minimizes di-sulfonation byproducts |
| Catalyst | Add DMAP to accelerate reaction kinetics | Improves yield by 15–20% |
| Workup | Quench with ice-cold water to precipitate product | Enhances purity (>90%) |
| Derived from . |
Q. How does X-ray crystallography using SHELX software aid in determining the molecular structure of sulfonamide derivatives?
- Structure Solution : SHELXS/SHELXD for phase determination from diffraction data.
- Refinement : SHELXL refines bond lengths/angles with R-factors <0.05 for high accuracy.
- Twinned Data Handling : SHELXPRO supports macromolecular refinement for challenging crystals. Example: The crystal structure of 2-chloro-N-(3-methylphenyl)benzamide (analogue) confirmed planar sulfonamide geometry via SHELX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
